![molecular formula C10H12OS B086383 2-(Ethylthio)-1-phenylethan-1-one CAS No. 10271-55-3](/img/structure/B86383.png)
2-(Ethylthio)-1-phenylethan-1-one
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Description
2-(Ethylthio)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target two subunits of cytochrome bc1 in mycobacterium tuberculosis .
Mode of Action
For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives were found to inhibit cytochrome bc1, leading to ATP depletion and a decrease in the oxygen consumption rate .
Biochemical Pathways
Related compounds have been shown to affect the cytochrome bc1 complex, which plays a crucial role in the electron transport chain and atp synthesis .
Pharmacokinetics
Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism .
Result of Action
Related compounds have been shown to cause atp depletion and a decrease in the oxygen consumption rate in mycobacterium tuberculosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Properties
CAS No. |
10271-55-3 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-ethyl 2-phenylethanethioate |
InChI |
InChI=1S/C10H12OS/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
IMCBPLIREFBOKS-UHFFFAOYSA-N |
SMILES |
CCSCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCSC(=O)CC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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